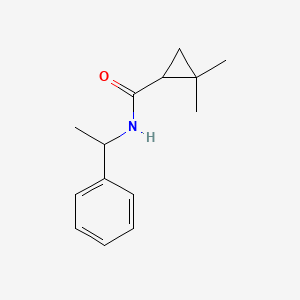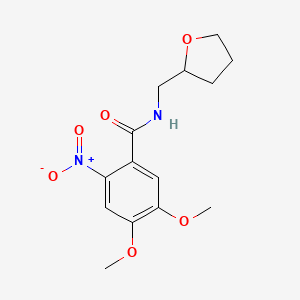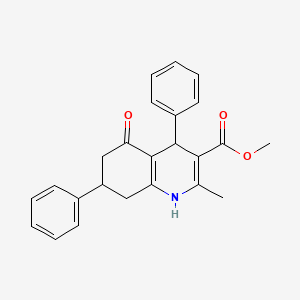
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, also known as DPC or DPC 423, is a chemical compound that has been studied for its potential use in scientific research. This compound is classified as a cyclopropanecarboxamide, which is a type of organic compound that contains a cyclopropane ring and an amide group. DPC has been found to have a variety of biochemical and physiological effects, which make it a promising compound for research purposes.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal function. By modulating the activity of the sigma-1 receptor, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide may be able to alter calcium ion channel activity, which could have a variety of physiological effects.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of calcium ion channel activity, the inhibition of glutamate release, and the activation of the Akt signaling pathway. These effects may be responsible for the compound's potential therapeutic effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has several advantages as a research compound, including its high affinity for the sigma-1 receptor and its potential therapeutic effects in the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, including the investigation of its potential therapeutic effects in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide involves several steps, including the reaction of cyclopropanecarboxylic acid with 1-phenylethylamine to form an amide intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide. The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(11-7-5-4-6-8-11)15-13(16)12-9-14(12,2)3/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNHQPOEMNFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)
